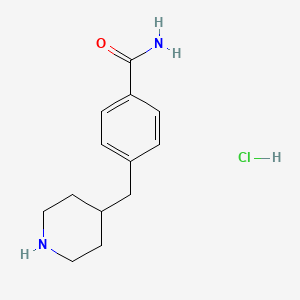

4-(Piperidin-4-ylmethyl)benzamide hydrochloride

Description

4-(Piperidin-4-ylmethyl)benzamide hydrochloride (CAS: 333795-11-2) is a pharmaceutical intermediate with the molecular formula C₁₃H₁₉ClN₂O and a molecular weight of 254.76 g/mol . This compound is often utilized in drug discovery due to its modular structure, allowing for derivatization to optimize pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

4-(piperidin-4-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11;/h1-4,11,15H,5-9H2,(H2,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASKEKSKJWHBER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467638 | |

| Record name | 4-(PIPERIDIN-4-YLMETHYL)BENZAMIDE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333795-11-2 | |

| Record name | 4-(PIPERIDIN-4-YLMETHYL)BENZAMIDE HYDROCHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Protection of 4-Piperidinylmethanol

- Starting material: 4-piperidine methanol (20 g, 174 mmol)

- Solvent: Methanol (30 mL)

- Reagents: Triethylamine (48.8 mL, 347 mmol), di-tert-butyl dicarbonate (56.8 g, 260 mmol)

- Conditions: Cooling to 0 °C, then stirring at room temperature for 2 hours

- Workup: Concentration under reduced pressure, extraction with dichloromethane and water, washing with citric acid solution, drying over anhydrous magnesium sulfate

- Yield: 35.25 g (94%)

- Purpose: Introduction of tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen

Step 2: Conversion to Mesylate Intermediate

- Starting material: Tertiary butyl 4-(hydroxymethyl)piperidine-1-carboxylate (35.25 g, 164 mmol)

- Solvent: Dichloromethane (300 mL)

- Reagents: Triethylamine (46.01 mL, 327 mmol), methane sulfonyl chloride (19.14 mL, 246 mmol)

- Conditions: Cooling to 0 °C, stirring at room temperature for 2 hours

- Workup: Extraction, washing with citric acid, drying, concentration

- Yield: 48 g (100%)

- Purpose: Formation of a good leaving group (methanesulfonate) for subsequent nucleophilic substitution

Step 4: Amide Bond Formation with Benzoyl Derivative

- Starting materials: 4-amino-5-chloro-2-methoxybenzoic acid (16.6 g, 82.28 mmol) and tertiary butyl 4-(aminomethyl)piperidine-1-carboxylate (21.16 g, 98.74 mmol)

- Solvent: Dimethylformamide (166 mL)

- Reagents: Triethylamine (11.56 mL, 246.84 mmol), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 20.51 g, 106.96 mmol), 1-hydroxybenzotriazole (HOBT, 16.68 g, 123.42 mmol)

- Conditions: Cooling to 0 °C, stirring at room temperature for 4 hours

- Workup: Extraction with ethyl acetate and water, drying, concentration

- Yield: 31.4 g (96%)

- Purpose: Formation of the benzamide linkage

Step 5: Deprotection to Obtain Final Hydrochloride Salt

- Starting material: Tertiary butyl 4-((4-amino-5-chloro-2-methoxybenzamido)methyl)piperidine-1-carboxylate (30.7 g, 77.16 mmol)

- Solvent: 1,4-dioxane (300 mL)

- Reagent: 4 M hydrochloric acid in 1,4-dioxane (220 mL)

- Conditions: Stirring at room temperature for 2 hours

- Workup: Concentration under reduced pressure

- Yield: 24 g (93%)

- Product: 4-amino-5-chloro-2-methoxy-(piperidin-4-ylmethyl)benzamide hydrochloride

Reaction Scheme Summary Table

| Step | Starting Material(s) | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-piperidine methanol | Triethylamine, di-tert-butyl dicarbonate, 0 °C to RT | Tertiary butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 94 |

| 2 | Tertiary butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Triethylamine, methane sulfonyl chloride, 0 °C to RT | Tertiary butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate | 100 |

| 3 | Mesylate intermediate | Sodium azide (implied), then triphenylphosphine, reflux | Tertiary butyl 4-(aminomethyl)piperidine-1-carboxylate | 79 |

| 4 | 4-amino-5-chloro-2-methoxybenzoic acid + amine derivative | EDC, HOBT, triethylamine, DMF, 0 °C to RT | Tertiary butyl 4-(benzamido)methyl)piperidine-1-carboxylate | 96 |

| 5 | Boc-protected benzamide derivative | 4 M HCl in 1,4-dioxane, RT | This compound | 93 |

Alternative Preparation Notes and Related Methods

- The use of carbodiimide coupling agents (EDC) and HOBT is standard for amide bond formation, ensuring high yields and minimal side reactions.

- Boc protection and subsequent deprotection with hydrochloric acid are common strategies to protect and liberate the piperidine nitrogen.

- The azide intermediate reduction via triphenylphosphine is a mild and efficient method to convert azides to amines.

- The mesylate intermediate facilitates nucleophilic substitution, improving the overall reaction efficiency.

Research Findings and Analytical Data

- NMR Characterization: Proton nuclear magnetic resonance (1H NMR) spectra confirm the structure at each stage, with characteristic chemical shifts for methylene protons adjacent to nitrogen and aromatic protons.

- Yields: The synthetic route consistently achieves high yields (>90%) in protection, substitution, and coupling steps, indicating a robust and scalable process.

- Purity: The final hydrochloride salt is obtained with high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-4-ylmethyl)benzamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

Reduction: The benzamide moiety can be reduced to form corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Cancer Research

4-(Piperidin-4-ylmethyl)benzamide hydrochloride has garnered attention for its potential as an anticancer agent. Research indicates that it activates hypoxia-inducible factor 1 (HIF-1) pathways, which are crucial in cellular responses to hypoxic conditions often found in tumors.

Key Findings :

- In vitro studies have shown that derivatives of this compound can inhibit the proliferation of HepG2 liver cancer cells, suggesting its antitumor potential.

- The compound promotes apoptosis in cancerous cells by upregulating cleaved caspase-3 expression, which is a marker for programmed cell death .

Neuropharmacology

The compound also interacts with neurotransmitter receptors, particularly dopamine receptors (D2L and D4.2). This interaction suggests potential applications in treating neurological disorders, including schizophrenia and depression.

Research Insights :

- Binding affinity studies reveal that this compound can modulate neurotransmission pathways, indicating its utility in neuropharmacological research.

Case Studies and Research Findings

Numerous studies have been conducted to explore the applications of this compound:

-

Antitumor Activity :

- A study demonstrated that derivatives of this compound significantly inhibited cell growth in various cancer cell lines, including HepG2.

-

Neuropharmacological Effects :

- Research has shown that the compound can effectively bind to dopamine receptors, suggesting its potential role in developing treatments for psychiatric disorders.

-

Mechanistic Studies :

- Investigations into the mechanisms of action revealed that the compound influences several signaling pathways related to apoptosis and cell survival, reinforcing its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-ylmethyl)benzamide hydrochloride involves its interaction with specific molecular targets. For instance, it can bind to certain enzymes or receptors, thereby modulating their activity. The piperidine ring is known to interact with various biological targets, including neurotransmitter receptors and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(Piperidin-4-ylmethyl)benzamide hydrochloride, highlighting differences in substituents, molecular properties, and biological activities:

Structural and Functional Analysis

Core Modifications: Benzamide vs. Benzothiophene/Benzofuran: Compounds like 35 (benzothiophene) and 74 (benzofuran) replace the benzamide core with heterocyclic systems, increasing molecular weight and altering electronic properties. These changes may enhance binding to hydrophobic enzyme pockets (e.g., kinases or proteases) but reduce BBB penetration due to higher polarity . Substituent Effects: The addition of a methoxy group (as in 2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride) improves solubility but may reduce CNS activity due to increased hydrophilicity .

Pharmacokinetic Variations :

- Brain Exposure : CJB 090 and PG 01037 exhibit high brain-to-plasma ratios (up to 11.81) due to their lipophilic dichlorophenyl-piperazine moieties, whereas bulkier analogs like 35 may have reduced CNS uptake .

- Metabolic Stability : Compounds with furan (3b) or thiophene (4a) substituents show slower hepatic metabolism compared to unsubstituted benzamides, as heterocycles resist CYP3A4-mediated oxidation .

Biological Activity: Anti-LSD1 Activity: Derivatives like 3b and 4a inhibit lysine-specific demethylase 1 (LSD1), critical in cancer epigenetics, with IC₅₀ values in the nanomolar range . Dopamine D3 Receptor Antagonism: CJB 090 and PG 01037 selectively bind dopamine D3 receptors (Ki < 10 nM), making them candidates for treating substance abuse disorders .

Biological Activity

4-(Piperidin-4-ylmethyl)benzamide hydrochloride is a compound that has garnered attention in pharmacological research due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

This structure features a piperidine ring attached to a benzamide moiety, which is crucial for its interaction with various biological targets.

Research indicates that this compound primarily acts as a modulator of neurotransmitter receptors , particularly serotonin and dopamine receptors. These interactions are believed to contribute to its anxiolytic and antidepressant-like effects observed in preclinical studies. The compound's ability to influence neurotransmitter systems positions it as a candidate for treating mood disorders.

Key Findings from Studies

- Receptor Interaction : The compound has been shown to interact with both serotonin (5-HT) and dopamine (D) receptors, which are critical in regulating mood and behavior. Specifically, it demonstrates notable affinity for the 5-HT_2A receptor, which is linked to the modulation of anxiety and depression symptoms .

- Pharmacological Effects : In animal models, this compound exhibited significant reductions in anxiety-like behaviors, suggesting potential therapeutic applications in treating anxiety disorders .

- Antitumor Activity : A related study on piperidine derivatives indicated that some compounds within this class exhibited potent antitumor activity against HepG2 cells with IC50 values as low as 0.25 µM. This suggests that modifications of the piperidine structure may yield compounds with significant anticancer properties .

Data Table: Biological Activities of this compound

Study on Antidepressant Effects

In a controlled study involving rodent models, administration of this compound resulted in significant behavioral changes indicative of reduced anxiety and depressive symptoms. The study utilized standard tests such as the Elevated Plus Maze (EPM) and Forced Swim Test (FST), demonstrating the compound's efficacy in modulating anxiety-related behaviors.

Study on Antitumor Properties

Another investigation focused on the antitumor effects of similar benzamide derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. For example, compounds with structural similarities to this compound showed promise in inhibiting cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Q & A

Q. What synthetic methodologies are optimal for preparing 4-(Piperidin-4-ylmethyl)benzamide hydrochloride?

The compound can be synthesized via acylation of piperidine-4-ylmethylamine with benzoyl chloride derivatives under basic conditions. For example, triethylamine is commonly used to neutralize HCl byproducts . Reaction optimization should include temperature control (0–25°C), inert atmospheres to prevent oxidation, and purification via recrystallization from ethanol/water mixtures. Yield improvements (70–85%) are achieved by monitoring pH and stoichiometric ratios .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- NMR (¹H/¹³C): Assign peaks for the piperidine ring (δ 1.5–3.0 ppm), benzamide aromatic protons (δ 7.3–8.1 ppm), and methylene bridge (δ 3.5–4.0 ppm).

- HPLC-MS: Confirm molecular ion peaks ([M+H]⁺ ≈ 263.2 m/z) and purity (>95%) using C18 columns with acetonitrile/water gradients.

- FT-IR: Identify amide C=O stretches (~1650 cm⁻¹) and NH bends (~1550 cm⁻¹) .

Q. How should researchers handle stability and storage of this compound?

Store at 2–8°C in airtight, light-resistant containers. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when protected from moisture. Avoid contact with strong oxidizers (e.g., peroxides) to prevent hazardous decomposition .

Advanced Research Questions

Q. How can computational modeling resolve contradictory pharmacological data for this compound?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to neurotransmitter receptors (e.g., serotonin 5-HT₃ or dopamine D₂). Discrepancies between in vitro IC₅₀ and in vivo efficacy may arise from blood-brain barrier permeability, which can be modeled using PAMPA-BBB assays or QSAR predictions .

Q. What experimental strategies validate the compound’s role in modulating enzyme activity?

- Kinetic assays: Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl endopeptidase).

- SPR (Surface Plasmon Resonance): Determine real-time binding kinetics (kₒₙ/kₒff) to immobilized targets.

- Cellular assays: Monitor cAMP levels (ELISA) or calcium flux (Fluo-4 dye) in neuronally derived cell lines .

Q. How can researchers integrate high-throughput screening (HTS) with reaction optimization?

Use automated platforms (e.g., Chemspeed®) to screen reaction parameters (solvent polarity, catalyst loading) in 96-well plates. Machine learning algorithms (e.g., Random Forest) analyze yield, purity, and scalability data to identify Pareto-optimal conditions .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Reactor design: Transition from batch to flow chemistry for improved heat/mass transfer.

- Byproduct management: Implement inline FTIR or PAT (Process Analytical Technology) to monitor intermediates.

- Particle engineering: Optimize micronization (jet milling) to enhance bioavailability .

Q. How do researchers address discrepancies in toxicity profiles across studies?

Conduct comparative toxicogenomics (RNA-seq) on hepatic (HepG2) and renal (HEK293) cell lines. Cross-validate findings with in silico tools (e.g., ProTox-II) to identify off-target effects. Contradictions may arise from impurity profiles (e.g., residual solvents), necessitating LC-MS/MS impurity screening .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.